molecular formula C20H19NO8S B050003 Berberine sulfate CAS No. 633-66-9

Berberine sulfate

Cat. No.: B050003
CAS No.: 633-66-9
M. Wt: 433.4 g/mol
InChI Key: JISRTQBQFQMSLG-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Berberine sulfate primarily targets several cellular and molecular components. One of the key targets is the protein FtfL (formate tetrahydrofolate ligase) , a key enzyme in C1 metabolism, in Peptostreptococcus anaerobius . Berberine also targets the SREBP-1 cleavage-activating protein-1/sterol receptor element-binding protein-1 (SCAP/SREBP-1) pathway driving lipogenesis . Additionally, it affects sigma receptor 1 .

Mode of Action

Berberine interacts with its targets and induces several changes. For instance, it inhibits the growth of several CRC-driving bacteria, especially Peptostreptococcus anaerobius . It also inhibits the SCAP/SREBP-1 pathway, resulting in the downregulation of lipogenic enzymes .

Biochemical Pathways

Berberine affects multiple biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . It also stimulates the miR19a/TF/MAPK signaling pathway .

Pharmacokinetics

This compound’s pharmacokinetic properties are characterized by poor oral absorption and low bioavailability . This is due to P-glycoprotein (P-gp)-mediated efflux and self-aggregation . Despite these limitations, berberine shows therapeutic potential in diverse vascular diseases .

Result of Action

The molecular and cellular effects of berberine’s action are extensive. It inhibits hepatic lipid production, increases hepatic lipid clearance, improves insulin resistance, promotes AMPK phosphorylation, influences apoptosis and autophagy in lipid cells, and regulates epigenetic modifications . It also activates mitochondrial apoptosis in HCC cells by increasing Bax expression, PT pore formation, Cyto C release into the cytosol, and the subsequent activation of caspase 3- and 9-signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and electrical gradients across plant cell membranes can affect the passive absorption of berberine . Additionally, the presence of certain bacteria in the gut microbiota can influence the efficacy of berberine .

Biochemical Analysis

Biochemical Properties

Berberine sulfate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to activate AMP-activated protein kinase, which is crucial for cellular energy homeostasis. This compound also interacts with nuclear factor kappa B, mitogen-activated protein kinase, and silent information regulator 1, influencing inflammatory and stress responses . Additionally, it affects hypoxia-inducible factor 1 alpha and vascular endothelial growth factor, which are involved in angiogenesis and cellular adaptation to low oxygen conditions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation, oxidative stress, and lipid metabolism . Furthermore, this compound modulates cellular metabolism by enhancing glucose uptake and improving insulin sensitivity, making it a potential therapeutic agent for diabetes .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. It exerts its effects by binding to various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound activates AMP-activated protein kinase, which in turn inhibits the mammalian target of rapamycin pathway, leading to reduced protein synthesis and cell growth . It also inhibits nuclear factor kappa B, resulting in decreased expression of pro-inflammatory cytokines . Additionally, this compound modulates the activity of mitogen-activated protein kinase and silent information regulator 1, influencing cellular stress responses and longevity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of AMP-activated protein kinase and inhibition of nuclear factor kappa B . The stability and degradation of this compound can vary depending on the experimental conditions, such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to improve glucose metabolism and reduce inflammation without significant adverse effects . At high doses, it can cause toxicity and adverse effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and higher doses do not result in additional benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized by the liver, where it undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . This compound affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . It also influences metabolite levels, such as reducing blood glucose and lipid levels, making it a potential therapeutic agent for metabolic disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation. For example, this compound is taken up by cells through organic cation transporters and is distributed to various tissues, including the liver, intestines, and adipose tissue . Its distribution is influenced by factors such as tissue perfusion and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, influencing its activity. For instance, its localization in the mitochondria allows it to modulate mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of berberine sulfate involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process involves the use of advanced filtration, drying, and recrystallization techniques to meet pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4.H2O4S/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISRTQBQFQMSLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979387
Record name 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

INSOL IN CHLOROFORM /TRIHYDRATE/
Record name BERBERINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

YELLOW CRYSTALS

CAS No.

633-66-9, 316-41-6
Record name Berberine bisulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-66-9
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Record name Berberine sulfate [JAN]
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Record name BERBERINE SULFATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150444
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Record name 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Berberine hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.180
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Record name BERBERINE BISULFATE
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Record name BERBERINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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